Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester
Description
Systematic Nomenclature and IUPAC Classification
The compound’s systematic name, This compound , adheres to IUPAC guidelines for spirocyclic systems. The "spiro" designation indicates a single atom shared between two rings—here, the indene (a bicyclic aromatic hydrocarbon) and piperidine (a six-membered amine ring). The numbering begins at the spiro carbon (position 1 of indene and position 4' of piperidine), with substituents assigned accordingly:
- 1',3-dicarboxylic acid : Carboxylic acid groups at positions 1' (piperidine ring) and 3 (indene ring).
- 1'-(1,1-dimethylethyl) ester : The tert-butyl ester group at position 1' of the piperidine, formed via esterification of the carboxylic acid.
The IUPAC name prioritizes the seniority of the indene ring, with the piperidine designated as the secondary component. Alternative nomenclature includes 1'-(tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid , reflecting the tert-butyl (Boc) protecting group commonly used in synthetic chemistry.
Table 1: Nomenclature Comparison
| Systematic Name | Common Synonym |
|---|---|
| This compound | 1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid |
Structural Relationship to Spiro[indene-piperidine] Core Scaffolds
The spiro[indene-piperidine] core is a privileged structure in drug design due to its conformational rigidity and three-dimensional diversity. In this derivative:
- Spiro junction : The shared carbon atom imposes a fixed dihedral angle, reducing rotational freedom and enhancing binding specificity to biological targets.
- Substituent effects :
Compared to simpler analogs like spiro[indene-1,4'-piperidine] hydrochloride, the addition of dicarboxylic acid groups expands its utility in metal coordination or salt formation, potentially enhancing stability in formulation.
Table 2: Structural Comparison with Core Scaffold
| Feature | Core Scaffold (Spiro[indene-piperidine]) | This Compound |
|---|---|---|
| Substituents | Unfunctionalized | 1'-Boc ester, 3-carboxylic acid |
| Solubility | Low (hydrochloride salt improves) | Moderate (ester enhances lipophilicity) |
| Synthetic Flexibility | Limited | High (carboxylic acids enable derivatization) |
Historical Context in Spirocyclic Compound Development
Spirocyclic frameworks emerged as key motifs in late 20th-century medicinal chemistry, driven by their ability to mimic bioactive conformations of acyclic drugs. The tert-butoxycarbonyl (Boc) group, introduced in the 1960s as a protecting group for amines, became instrumental in synthesizing spiro compounds by enabling selective functionalization. This compound exemplifies advancements in:
- Spiroannulation techniques : Methods like Nazarov cyclization and transition-metal-catalyzed coupling allowed efficient construction of spiro cores.
- Dual-functionalization strategies : Simultaneous incorporation of ester and carboxylic acid groups reflects modern trends toward multifunctional drug candidates.
The evolution from simple spirocycles (e.g., spirohydantoins) to complex derivatives like this compound underscores the scaffold’s versatility in addressing pharmacokinetic challenges while maintaining target engagement.
Properties
Molecular Formula |
C19H22NO4- |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C19H23NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,12H,8-11H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
JIXCGOZFMCOYSW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C23)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
Optimization of Reaction Conditions
Temperature and Catalysis
Optimal reaction temperatures range from 0–5°C for esterification steps to prevent tert-butyl group cleavage, while spirocyclization proceeds efficiently at 80–100°C . Catalysts such as DMAP (4-dimethylaminopyridine) enhance acylation rates, reducing reaction times from 24 hours to 6–8 hours.
Table 2: Impact of Catalysts on Reaction Efficiency
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 24 | 45 |
| DMAP | 6 | 72 |
| HOBt | 8 | 68 |
Solvent Systems
Polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) dominate laboratory-scale syntheses due to their ability to dissolve both indene and piperidine precursors. Industrial protocols favor toluene or ethyl acetate for cost-effectiveness and ease of recovery.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using gradients of ethyl acetate in hexane (5–30%). High-performance liquid chromatography (HPLC) with C18 columns confirms purity (>98%).
Spectroscopic Validation
1H NMR (500 MHz, CDCl3) reveals characteristic signals: δ 1.45 ppm (tert-butyl group), δ 3.2–3.5 ppm (piperidine protons), and δ 7.2–7.8 ppm (indene aromatic protons). Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 328.4 [M–H]⁻.
Industrial-Scale Production
Continuous flow reactors enable kilogram-scale synthesis by minimizing thermal gradients and improving mixing efficiency. A representative protocol involves:
- Pumping tert-butyl 4-bromopiperidine-1-carboxylate and indene-1,3-dicarboxylic acid dichloride through a microreactor at 100°C.
- In-line quenching with aqueous sodium bicarbonate.
- Automated liquid-liquid extraction and solvent evaporation.
Comparative Analysis with Related Spiro Compounds
Spiro[indene-piperidine] derivatives with methyl or ethyl esters (e.g., 185526-28-7) exhibit lower molecular weights (C14H14N2O vs. C19H22NO4) and reduced steric hindrance, facilitating faster reaction kinetics but compromising thermal stability.
Chemical Reactions Analysis
1’-(TERT-BUTOXYCARBONYL)SPIRO[INDENE-1,4’-PIPERIDINE]-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce double bonds or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents on the indene or piperidine rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound exhibits interesting pharmacological properties that make it a candidate for drug development. Research indicates that derivatives of spiro compounds, including spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid esters, can act as effective ligands for various biological targets, including receptors involved in neurological and psychiatric disorders. For instance, studies have shown that similar spiro compounds can modulate neurotransmitter systems and may have implications in treating conditions such as depression and anxiety disorders .
Case Study: Antidepressant Activity
A study explored the antidepressant-like effects of spiro compounds in animal models. Results demonstrated that specific derivatives led to significant reductions in depressive behavior, suggesting their potential role as novel antidepressants. The mechanism was hypothesized to involve serotonin receptor modulation .
Materials Science Applications
Polymer Chemistry
Spiro compounds are increasingly utilized in polymer chemistry due to their ability to impart unique properties to polymers. The incorporation of spiro structures into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant for developing advanced materials used in coatings and composites.
Case Study: Enhanced Polymer Properties
Research has indicated that incorporating spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid esters into polycarbonate matrices significantly improved impact resistance and thermal stability compared to standard formulations. This enhancement is attributed to the rigid structure of the spiro compound which reinforces the polymer network .
Synthetic Intermediate
Role in Organic Synthesis
The compound serves as a valuable synthetic intermediate in the preparation of various chemical entities. Its unique structural features allow for functionalization at multiple sites, facilitating the synthesis of complex molecules with diverse functionalities.
Case Study: Synthesis of Bioactive Molecules
In one application, spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid esters were used as intermediates in synthesizing bioactive heterocycles. The reaction pathways involved nucleophilic substitutions and cyclization reactions that led to compounds with significant biological activity against cancer cell lines .
Summary Table of Applications
| Application Area | Specific Application | Findings/Implications |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Modulates serotonin receptors; potential antidepressants |
| Materials Science | Polymer Enhancement | Improved thermal stability and impact resistance |
| Synthetic Intermediate | Synthesis of Bioactive Molecules | Facilitates complex molecule synthesis with biological activity |
Mechanism of Action
The mechanism by which 1’-(TERT-BUTOXYCARBONYL)SPIRO[INDENE-1,4’-PIPERIDINE]-3-CARBOXYLIC ACID exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity for certain targets, making it a promising candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
1'-(Tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic Acid
- Key Differences : This compound (referenced in ) features a tert-butoxycarbonyl (BOC) group at the 1'-position and a carboxylic acid at the 3-position, unlike the target compound’s dual ester groups.
- Applications : BOC groups are commonly used as amine-protecting agents in peptide synthesis, suggesting its role as a synthetic intermediate.
tert-Butyl 5-Methylspiro[indene-1,4'-piperidine]-1'-carboxylate
- Structure: Contains a methyl group at the 5-position of indene and a BOC group at 1' (C₁₉H₂₅NO₂; MW: 299.4 g/mol) .
- Purity is ≥95%, typical for lab-grade intermediates.
Spiro[1H-indene-1,4'-piperidine], 2,3-dihydro-3-(methylsulfonyl)-
- Modifications: A methylsulfonyl group at the 3-position (C₁₄H₁₉NO₂S; MW: 265.37 g/mol) .
- Functional Impact : Sulfonyl groups enhance electrophilicity and are common in bioactive molecules, contrasting with the ester-based polarity of the target compound.
Functional Group Diversity
Physicochemical Properties
- Purity : Lab-grade compounds like the 5-methyl-BOC derivative are typically ≥95% pure .
- Stability : Tert-butyl esters (e.g., ) improve stability against hydrolysis compared to methyl or ethyl esters.
- Solubility : Sulfonyl and ketone derivatives () exhibit lower aqueous solubility than ester-containing analogs due to reduced polarity.
Biological Activity
Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester is a complex organic compound notable for its unique spirocyclic structure. This compound integrates elements of indene and piperidine, contributing to its potential biological activities. The following sections will explore its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a bicyclic framework characterized by:
- Indene moiety : A five-membered ring fused to a six-membered ring.
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Dimethylethyl group : Enhances steric properties and influences biological interactions.
This structural complexity is believed to contribute to its reactivity and biological efficacy.
Anticancer Properties
Research indicates that spiro compounds often exhibit significant biological activities, particularly in oncology. Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid has shown promising anticancer activity in vitro against various human cancer cell lines. Notably:
- Colon Carcinoma : Inhibition of cell proliferation has been observed in colon cancer models.
- Leukemia Cell Lines : The compound demonstrated cytotoxic effects against several leukemia cell lines.
These findings suggest that this compound could serve as a potential therapeutic agent in cancer treatment.
The mechanisms through which spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid exerts its biological effects include:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Triggering apoptotic pathways leading to programmed cell death.
- Inhibition of Metastasis : Reducing the migratory and invasive capabilities of cancer cells.
Interaction Studies
Studies focusing on the binding affinity and mechanism of action against various biological targets have employed techniques such as:
- Molecular Docking Studies : To predict the interaction between the compound and target proteins.
- In Vitro Assays : To assess the biological activity and determine IC50 values against specific cell lines.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct features and activities. The following table summarizes some notable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Spironolactone | Steroid-based | Diuretic with anti-androgenic properties |
| Spiropentadiene | Bicyclic | High reactivity due to ring strain |
| Spiro[5.5]undecane | Carbocyclic | Model for studying strain effects |
Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid stands out due to its unique combination of an indene unit with a piperidine ring, which may offer distinct therapeutic applications not fully explored in other similar compounds.
Case Studies
Several studies have highlighted the biological efficacy of spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid:
- In Vitro Study on Colon Cancer Cells : A study demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment.
- Leukemia Cell Line Research : Another investigation reported significant apoptosis induction in leukemia cells treated with the compound, with flow cytometry confirming increased annexin V positivity.
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model spiro ring conformational flexibility and stability in solvent environments .
- Docking Studies : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., proteases or kinases). Validate with mutagenesis data .
- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for synthetic modifications .
What are the stability considerations for long-term storage of this compound?
Basic Research Question
- Storage Conditions :
- Degradation Monitoring : Periodic HPLC analysis to detect hydrolyzed products (e.g., free dicarboxylic acid) .
How can researchers address ethical and data-sharing challenges when studying this compound’s bioactivity?
Advanced Research Question
- Data Anonymization : Remove identifiers from clinical datasets while retaining structural metadata (e.g., substituent effects) .
- Informed Consent : For human cell line studies, include clauses in ethics approvals for open-data archiving with restricted access .
- Reproducibility : Publish full synthetic protocols, spectral data, and raw assay results in repositories like PubChem or Zenodo .
What are the limitations of current synthetic methods, and how can green chemistry principles be applied?
Advanced Research Question
- Limitations : Low yields in spirocyclization steps, use of toxic solvents (e.g., DMF) .
- Green Alternatives :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
